Micropeptin 478A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

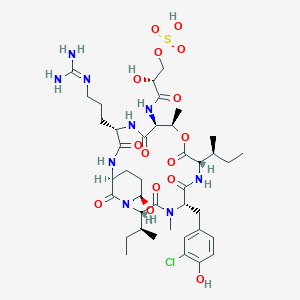

Micropeptin 478A (CAS No. 186368-49-0) is a cyanopeptide isolated from Microcystis aeruginosa and related cyanobacterial strains. Structurally, it belongs to the micropeptin family, characterized by cyclic depsipeptide backbones incorporating non-proteinogenic amino acids and modified residues. Key features include a 3-amino-6-hydroxy-2-piperidone (Ahp) unit and a sulfated tyrosine derivative, distinguishing it from other analogs . Its molecular formula is C₄₇H₇₅N₁₀O₁₂S (based on structural analogs in ), with a molecular weight of ~1,000 Da. This compound exhibits protease inhibitory activity, particularly against trypsin and chymotrypsin, making it relevant for biomedical research .

常见问题

Basic Research Questions

Q. How is Micropeptin 478A structurally characterized, and what analytical techniques are essential for its identification?

this compound is characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine its molecular formula and planar structure. For stereochemical assignments, Marfey’s method and chiral-phase HPLC analysis of hydrolysis products are employed to resolve amino acid configurations . Structural variants (e.g., Micropeptin 478-B, with a sulfated glyceric acid side chain) require comparative analysis of NMR chemical shifts and fragmentation patterns in MS/MS data .

Key Techniques :

- NMR : 2D experiments (COSY, TOCSY, HSQC, HMBC) for connectivity and stereochemistry.

- HRMS : Accurate mass determination for molecular formula validation.

- Chiral analysis : Hydrolysis followed by derivatization with Marfey’s reagent.

Q. What enzymatic assays are used to evaluate the bioactivity of this compound?

this compound is tested for serine protease inhibition using in vitro assays with trypsin and chymotrypsin. Activity is quantified via IC50 values (half-maximal inhibitory concentration) using fluorogenic substrates. For example:

| Protease | IC50 (this compound) | IC50 (Micropeptin 478-B) |

|---|---|---|

| Trypsin | 72 nM – 1 µM | Not reported |

| Chymotrypsin | 1.4 – >10 µM | Not reported |

| Specificity is confirmed by comparing inhibition across proteases . |

Q. What are the primary biological sources of this compound, and how are they processed for extraction?

this compound is isolated from marine cyanobacteria, such as Symploca species. Biomass is lyophilized, extracted with organic solvents (e.g., methanol or ethyl acetate), and purified via reversed-phase HPLC. Taxonomic identification of the source organism is critical and requires 16S rRNA sequencing .

Q. How can researchers ensure the purity of this compound for experimental use?

Purity is validated using:

- HPLC : Single peak at 214 nm/254 nm.

- HRMS : Match between observed and theoretical molecular weights.

- NMR : Absence of extraneous signals in <sup>1</sup>H and <sup>13</sup>C spectra .

Q. What are the standard storage conditions for this compound to maintain stability?

Store lyophilized compounds at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or methanol and avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s protease inhibition?

SAR strategies include:

- Side-chain modifications : Introducing sulfation (e.g., Micropeptin 478-B) to enhance solubility or target binding.

- Residue substitution : Replacing the 3-amino-6-hydroxy-2-piperidone (Ahp) residue with synthetic analogs to probe steric and electronic effects.

- Docking simulations : Molecular modeling against trypsin’s active site (PDB: 1UTN) to predict binding affinities .

Q. How should researchers address contradictory IC50 values reported for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., substrate concentration, pH). To resolve:

- Standardize protocols : Use consistent buffer systems (e.g., Tris-HCl, pH 8.0) and substrate concentrations.

- Validate purity : Impurities >95% via HPLC.

- Orthogonal assays : Confirm activity with kinetic assays (e.g., progress curve analysis) .

Q. What experimental designs are suitable for investigating this compound’s mechanism of action beyond IC50 determination?

Advanced methodologies include:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteases.

- X-ray crystallography : Resolve co-crystal structures of this compound with trypsin.

- Transcriptomics : Assess downstream effects on protease-regulated pathways in cell models .

Q. How can researchers differentiate this compound’s cytotoxicity from off-target effects in cellular assays?

- Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to exclude general toxicity.

- Protease-specific rescue : Add exogenous trypsin to reverse inhibition and confirm mechanism.

- Caspase activation assays : Rule out apoptosis-driven cytotoxicity .

Q. What strategies are recommended for scaling up this compound production without compromising bioactivity?

- Biosynthetic pathway engineering : Heterologous expression in E. coli or yeast with codon-optimized gene clusters.

- Solid-phase peptide synthesis (SPPS) : For analogs, optimize Fmoc/t-Bu protection strategies.

- Stability testing : Monitor degradation under scaled purification conditions (e.g., prolonged HPLC runs) .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Micropeptin 478A shares a conserved cyclic depsipeptide scaffold with other cyanopeptides but differs in amino acid composition, substitutions, and functional groups. Below is a detailed comparison with key analogs:

Key Observations:

Sulfation and Bioactivity : The sulfated tyrosine in Micropeptin 478B enhances solubility and target binding compared to 478A, as seen in its lower IC₅₀ against proteases .

Amino Acid Substitutions: Replacement of Ahp with Amp (e.g., KB970B) alters hydrogen-bonding capacity, reducing protease inhibition efficacy .

NMR and Spectroscopic Distinctions

Critical differences in ¹H/¹³C NMR and HR-ESI-MS data enable precise differentiation:

- This compound vs. 478B :

- Micropeptin KB970B vs. KB984 :

Stereochemical Variations

- Isoleucine vs. Allo-Isoleucine: this compound incorporates L-allo-isoleucine (C-5 δC 11.6, C-6 δC 14.1), whereas analogs like nostopeptins use L-isoleucine (C-5 δC 10.3, C-6 δC 13.9). This stereochemical distinction impacts backbone conformation and bioactivity .

属性

CAS 编号 |

186368-49-0 |

|---|---|

分子式 |

C40H62ClN9O15S |

分子量 |

976.49 |

IUPAC 名称 |

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |

InChI 键 |

XQAUOXBHKXOGBQ-HWXQPLKUSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Micropeptin 478A; Micropeptin 478 A; Micropeptin 478-A; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。